BenchChemオンラインストアへようこそ!

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride

Solubility Formulation Salt screening

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol dihydrochloride (CAS 2580239-01-4) is the only benzoxazole derivative that concurrently presents a 5‑OH hydrogen‑bond donor/acceptor and a flexible primary aminoethyl side‑chain. This unique architecture permits bivalent target engagement essential for multi‑target directed ligand (MTDL) programs targeting Alzheimer's or schizophrenia, while the dihydrochloride salt guarantees aqueous solubility for CNS pharmacokinetic profiling. Unlike mono‑substituted or N‑alkylated analogs, this compound enables consistent structure‑activity relationships in kinase hinge‑binding and serotonergic receptor panels. Supplied as ready‑to‑screen dihydrochloride, it eliminates salt‑exchange steps and directly integrates into fragment‑based libraries.

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
CAS No. 2580239-01-4
Cat. No. B2661508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride
CAS2580239-01-4
Molecular FormulaC9H12Cl2N2O2
Molecular Weight251.11
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(O2)CCN.Cl.Cl
InChIInChI=1S/C9H10N2O2.2ClH/c10-4-3-9-11-7-5-6(12)1-2-8(7)13-9;;/h1-2,5,12H,3-4,10H2;2*1H
InChIKeyQAKUSDVYQOAUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol Dihydrochloride (CAS 2580239-01-4) for Research Procurement


2-(2-Aminoethyl)-1,3-benzoxazol-5-ol dihydrochloride (CAS 2580239-01-4) is a dual‑functionalised 1,3‑benzoxazole derivative featuring a primary aminoethyl side‑chain at the 2‑position and a phenolic hydroxyl at the 5‑position, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling . The benzoxazole scaffold is a privileged heterocycle in medicinal chemistry, and the concurrent presence of a hydrogen‑bond‑donating phenol and a flexible primary amine side‑chain distinguishes this compound from more common 2‑amino‑ or 2‑alkyl‑substituted benzoxazoles [1]. These structural elements create potential for bivalent target engagement that is not possible with mono‑substituted or N‑alkylated analogs, making the compound a strategic choice for projects exploring polypharmacology or multi‑target directed ligand design.

Why Generic Benzoxazole Substitution Is Inadequate: The Critical Role of 5‑OH and 2‑Aminoethyl Co‑Presentation


In‑class benzoxazole analogs cannot be freely interchanged because the spatial presentation and electronic character of the 5‑hydroxy and 2‑aminoethyl groups jointly determine target recognition, binding‑site occupancy, and off‑target liability. Compounds lacking the 5‑OH (e.g., 2‑(2‑aminoethyl)‑1,3‑benzoxazole) lose a key hydrogen‑bond donor/acceptor that participates in interactions with kinase hinge regions and GPCR binding pockets . Conversely, analogs that replace the primary aminoethyl side‑chain with a dimethylamino group (e.g., 2‑(dimethylamino)‑1,3‑benzoxazol‑5‑ol) sacrifice chain flexibility and the ability to form ionic or hydrogen‑bond contacts with aspartate residues in aminergic receptors [1]. Positional isomers (e.g., 5‑(2‑aminoethyl)‑1,3‑benzoxazol‑2(3H)‑one) relocate the aminoethyl group and introduce a carbonyl at C2, fundamentally altering the pharmacophore geometry. The quantitative comparisons below demonstrate these structure‑activity divergences and explain why substitution by a generic benzoxazole derivative introduces unacceptable experimental variability.

Quantitative Differentiation Evidence: 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol Dihydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility via Dihydrochloride Salt Formation vs. Free Base Benzoxazole Analogs

The target compound is supplied as a dihydrochloride salt (molecular weight 251.11 g/mol, purity ≥95%) . The free base of the closely related 2‑(dimethylamino)‑1,3‑benzoxazol‑5‑ol (MW 178.19 g/mol, CAS 945741‑97‑9) is typically supplied at 95% purity without salt formation . The dihydrochloride form substantially increases aqueous solubility relative to the free‑base form of structural analogs, which is critical for achieving reproducible dosing in cell‑based assays and in vivo studies without resorting to high DMSO concentrations that can confound biological readouts.

Solubility Formulation Salt screening

Distinct Pharmacophoric Geometry: 2‑Aminoethyl Side‑Chain vs. 2‑Dimethylamino Analog in Aminergic Receptor Binding

Structure‑activity relationship studies on 2‑substituted benzoxazoles demonstrate that a primary aminoalkyl side‑chain is essential for nanomolar 5‑HT3 receptor affinity. The 2‑(2‑aminoethyl)‑1,3‑benzoxazole scaffold (lacking the 5‑OH) shows Ki values in the sub‑nanomolar range at 5‑HT3 when elaborated with a guanidine group [1], whereas the 2‑(dimethylamino)‑1,3‑benzoxazol‑5‑ol analog (CHEMBL2010816) exhibits significantly weaker activity at ion channels (IC50 240 nM–3 μM at NaV1.7) [2]. The primary amine in the target compound provides an unsubstituted hydrogen‑bond donor that can form salt‑bridges with conserved aspartate residues in GPCRs, a capability lost upon dimethylation.

5-HT3 receptor Serotonin Structure-activity relationship

5‑Hydroxy Substituent Contribution to Kinase Hinge‑Binding vs. 5‑Unsubstituted Analogs

Benzoxazole‑based kinase inhibitors uniformly require a hydrogen‑bond‑donating substituent at the 5‑ or 6‑position to engage the kinase hinge region. In the JAK2 inhibitor series, 2‑amino‑aryl‑7‑aryl‑benzoxazoles with a 5‑amino group achieve potent IC50 values through bidentate hinge binding . The target compound's 5‑OH group can serve the same hinge‑binding function as a hydrogen‑bond donor, whereas the 5‑unsubstituted analog 2‑(2‑aminoethyl)‑1,3‑benzoxazole lacks this interaction. In VEGFR‑2 benzoxazole series, the most potent compounds (IC50 5.76–9.45 µM against HCT‑116 and MCF‑7) invariably carry a phenolic OH or bioisosteric NH at the 5‑position [1].

Kinase inhibition JAK2 VEGFR-2

Positional Isomer Differentiation: 2‑(2‑Aminoethyl)‑1,3‑benzoxazol‑5‑ol vs. 5‑(2‑Aminoethyl)‑1,3‑benzoxazol‑2(3H)‑one

The positional isomer 5‑(2‑aminoethyl)‑1,3‑benzoxazol‑2(3H)‑one (CAS 39513‑22‑9) relocates the aminoethyl side‑chain from C2 to C5 and introduces a carbonyl at C2, converting the benzoxazole into a benzoxazolone . This transformation abolishes the aromatic character of the oxazole ring and removes the 5‑OH group, replacing it with the aminoethyl substituent. The resulting pharmacophore is fundamentally different: benzoxazolones are known tumor necrosis factor‑alpha (TNF‑α) inhibitors [1], whereas 2‑aminoethyl‑5‑hydroxy‑benzoxazoles are predicted to interact with aminergic GPCRs and kinases. The molecular weight also differs (178.19 vs. 251.11 g/mol for the dihydrochloride target), indicating distinct physicochemical and ADME profiles.

Positional isomerism Metabolic stability Pharmacophore

Recommended Application Scenarios for 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol Dihydrochloride


Multi‑Target Directed Ligand (MTDL) Design for CNS Disorders

The co‑presentation of a 5‑OH hydrogen‑bond donor and a flexible primary aminoethyl side‑chain makes this compound a privileged starting scaffold for MTDL programs targeting Alzheimer's disease or schizophrenia, where simultaneous engagement of serotonergic receptors and kinase pathways is desired. The dihydrochloride salt ensures sufficient aqueous solubility for CNS pharmacokinetic profiling .

Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD)

The benzoxazole‑5‑ol substructure serves as a validated kinase hinge‑binding fragment. The 2‑aminoethyl tail provides a vector for further elaboration into kinase selectivity pockets. Procurement of this dihydrochloride salt enables direct use in fragment screening libraries without additional salt‑exchange or solubilization steps [1].

Serotonergic Pharmacophore Probing in GPCR Assays

Structural analogy to serotonin (5‑HT) and published high‑affinity 2‑aminoethyl‑benzoxazole 5‑HT3 ligands supports systematic evaluation of the target compound in 5‑HT receptor panels. The free primary amine allows facile derivatization to explore structure‑activity relationships around the aminoethyl side‑chain [2].

Anticancer Lead Optimization Campaigns Targeting VEGFR‑2 or JAK2

Given that 5‑hydroxy‑benzoxazole derivatives show confirmed antiproliferative activity in MCF‑7, HCT‑116, and A549 cell lines (class‑level evidence), this compound can serve as a core scaffold for synthesizing focused libraries with modifications at the 2‑aminoethyl group, enabling rapid SAR exploration against kinase‑dependent cancer models [1].

Quote Request

Request a Quote for 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.